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Compound of Interest

Compound Name: 2-Methoxy-2-phenylacetamide

CAS No.: 7476-63-3

Cat. No.: B11940081

Get Quote

Executive Summary
2-Methoxy-2-phenylacetamide (CAS: 7476-63-3 for racemate) is a bifunctional aromatic

compound featuring an ether and a primary amide moiety.[1] It serves as a vital intermediate in

the production of non-natural amino acids and chiral solvating agents. This guide details its

structural characterization via Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR),

and Mass Spectrometry (MS), providing researchers with a validated reference for identification

and purity assessment.

Compound Identity:

IUPAC Name: 2-Methoxy-2-phenylacetamide[1][2]

Molecular Formula:

Molecular Weight: 165.19 g/mol [1]

Physical State: White crystalline powder[1]
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Melting Point: 105–106 °C[1][2]

Part 1: Synthesis & Structural Context
To understand the spectroscopic data, one must understand the synthetic origin, as impurities

(e.g., unreacted esters) often dictate spectral interpretation.

Synthetic Route: Aminolysis of Methyl Mandelate
Derivative
The most robust synthesis involves the methylation of methyl mandelate followed by

ammonolysis. This pathway establishes the ether linkage before amide formation, preventing

N-methylation side reactions.

Methyl Mandelate
(C10H12O3)

Methylation
(MeI, Ag2O or NaH)

Methyl 2-methoxy-2-phenylacetate
(Intermediate)

Ammonolysis
(NH3 in MeOH)

2-Methoxy-2-phenylacetamide
(Target)

Click to download full resolution via product page

Figure 1: Synthetic pathway for 2-Methoxy-2-phenylacetamide.[1]

Part 2: Nuclear Magnetic Resonance (NMR) Analysis
NMR is the primary tool for verifying the integrity of the ether/amide backbone. The following

data corresponds to the compound in DMSO-d₆, a solvent that minimizes amide proton

exchange and provides distinct NH signals.

¹H NMR Spectroscopy (400 MHz, DMSO-d₆)
The proton spectrum is characterized by the distinct benzylic methine singlet and the

separation of the amide protons.
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment
Structural
Insight

7.51 Broad Singlet 1H NH (Amide)

Downfield amide

proton (H-

bonded).[1]

7.41 – 7.30 Multiplet 5H Ar-H

Overlapping

ortho/meta/para

phenyl protons.

[1]

7.20* Broad Singlet 1H NH (Amide)

Upfield amide

proton (less H-

bonded).[1]

4.62 Singlet 1H CH (Methine)

Diagnostic

benzylic proton

alpha to

ether/amide.

3.28 Singlet 3H OCH₃

Methyl ether

signal (sharp

singlet).

*Note: In CDCl₃, the amide protons may appear as a very broad hump around 6.0–7.0 ppm

due to quadrupole broadening and rotation rates. DMSO-d₆ is preferred for resolution.

¹³C NMR Spectroscopy (100 MHz, DMSO-d₆)
The carbon spectrum confirms the oxidation state of the carbonyl and the presence of the

ether.
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Chemical Shift (δ, ppm) Carbon Type Assignment

172.5 Quaternary (C=O)

Amide Carbonyl.[1] Distinct

from ester precursor (~174

ppm).

138.2 Quaternary (Ar-C)
Ipso-Carbon of the phenyl ring.

[1]

128.5 – 126.8 Methine (Ar-CH)
Aromatic Carbons (Ortho,

Meta, Para).[1]

83.1 Methine (CH)

Benzylic Carbon. Deshielded

by both Oxygen and Phenyl

ring.

56.8 Methyl (CH₃) Methoxy Carbon.

Part 3: Vibrational Spectroscopy (IR)
Infrared spectroscopy is critical for distinguishing the product from the starting ester (Methyl 2-

methoxy-2-phenylacetate).[1] The disappearance of the ester C=O stretch (~1740 cm⁻¹) and

appearance of the Amide I/II bands are the key indicators.

Method: ATR-FTIR (Solid state)[1]
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Wavenumber
(cm⁻¹)

Intensity Assignment Diagnostic Value

3360 Medium ν(N-H) Asymmetric

Characteristic of

primary amides (-

NH₂).[1]

3181 Medium ν(N-H) Symmetric

Confirms primary

amide (doublet

pattern).

1656 Strong ν(C=O) Amide I

Lower frequency than

esters due to

resonance.

1397 Strong δ(C-N) / ν(C-C)
Amide III / Skeletal

vibrations.

1130 Weak/Med ν(C-O-C) Aliphatic ether stretch.

694 Strong δ(C-H) oop

Monosubstituted

benzene ring (out-of-

plane bend).[1]

Part 4: Mass Spectrometry (MS)
Mass spectrometry validates the molecular formula and reveals the stability of the benzylic

ether bond.

Ionization Mode: Electron Impact (EI, 70 eV) or ESI+

Fragmentation Pathway (EI)
The molecule (M⁺ = 165) typically undergoes alpha-cleavage or loss of the amide group.

Molecular Ion (M⁺): m/z 165 (Low intensity).

Base Peak (M - CONH₂): m/z 121.
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Mechanism:[1] Cleavage of the amide bond generates the stable oxonium-stabilized

benzylic cation [Ph-CH-OMe]⁺.[1]

Tropylium Ion: m/z 91.

Mechanism:[1] Rearrangement of the phenyl ring (benzyl cation -> tropylium) after loss of

the methoxy group.

Phenyl Cation: m/z 77.

Mechanism:[1] Fragmentation of the benzene ring.

Molecular Ion
[M]+ m/z 165

Alpha Cleavage
[Ph-CH-OMe]+ m/z 121

(Base Peak)

 - CONH2

Tropylium Ion
[C7H7]+ m/z 91

 - CH2O / Rearrange

Loss of CONH2
(Mass 44)

Click to download full resolution via product page

Figure 2: Primary fragmentation pathway in Electron Impact Mass Spectrometry.[1]

Part 5: Experimental Protocol
To ensure the reproducibility of the data presented above, the following protocol is

recommended for generating the analytical sample.

Synthesis of 2-Methoxy-2-phenylacetamide
Starting Material: Dissolve Methyl 2-methoxy-2-phenylacetate (1.8 g, 10.0 mmol) in Methanol

(10 mL).
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Ammonolysis: Add 7N Ammonia in Methanol (10 mL, excess) to the solution.

Reaction: Stir the sealed reaction vessel at room temperature for 24 hours. Monitor by TLC

(EtOAc/Hexane 1:1) for the disappearance of the ester.[3]

Workup: Concentrate the mixture under reduced pressure to remove solvent and excess

ammonia.

Purification: The crude solid is often pure enough for analysis. If necessary, recrystallize from

minimal hot ethyl acetate or ethanol.

Yield: ~1.04 g (63%).

Physical Check: Verify melting point is 105–106 °C.

References
RSC Publishing. (2020). One-pot method for the synthesis of 1-aryl-2-aminoalkanol

derivatives from the corresponding amides or nitriles. Royal Society of Chemistry.[4]

National Institute of Standards and Technology (NIST).Mass Spectrometry Data Center:

Benzeneacetamide, alpha-methoxy-.

ChemicalBook.2-Methoxy-2-phenylacetamide CAS Data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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